molecular formula C13H17N B1517336 2-tert-butyl-4-Methyl-1H-indole CAS No. 57880-12-3

2-tert-butyl-4-Methyl-1H-indole

Cat. No.: B1517336
CAS No.: 57880-12-3
M. Wt: 187.28 g/mol
InChI Key: CAWMRDGUUBKNRS-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-Methyl-1H-indole is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-4-Methyl-1H-indole typically involves the following steps:

  • Friedel-Crafts Alkylation: The reaction starts with the alkylation of indole using tert-butyl chloride in the presence of a strong Lewis acid like aluminum chloride (AlCl3).

  • Methylation: The next step involves the methylation of the indole ring at the 4-position using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butyl-4-Methyl-1H-indole undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.

  • Reduction: Reduction reactions can reduce the indole to its corresponding indoline derivatives.

  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed:

  • Oxidation: Oxindole derivatives.

  • Reduction: Indoline derivatives.

  • Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

2-tert-Butyl-4-Methyl-1H-indole has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-tert-Butyl-4-Methyl-1H-indole is compared with other similar compounds, such as:

  • Indole: The parent compound with a simpler structure.

  • 3-Methylindole (Skatole): A structurally similar compound with different biological activities.

  • 2-Methylindole: Another isomer with distinct properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

2-tert-butyl-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-6-5-7-11-10(9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWMRDGUUBKNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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